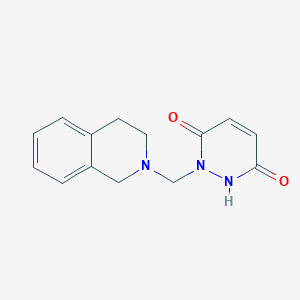

![molecular formula C10H13N3OS B5547617 N-methyl-3-{[(methylamino)carbonothioyl]amino}benzamide](/img/structure/B5547617.png)

N-methyl-3-{[(methylamino)carbonothioyl]amino}benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to “N-methyl-3-{[(methylamino)carbonothioyl]amino}benzamide” involves multiple steps, including condensation, esterification, and specific reactions like the Wittig-Horner reaction. These processes typically utilize a variety of starting materials, such as α-oxocarboxylic acids, benzyl carbamate, and aldehydes, to create the desired compound through careful control of reaction conditions (Shin, Takahashi, & Yonezawa, 1990).

Molecular Structure Analysis

The molecular structure of related compounds is characterized through techniques like X-ray crystallography, revealing details such as crystal systems, space groups, and cell dimensions. These analyses help in understanding the compound's geometry, hydrogen bonding, and overall molecular conformation (Saeed, Rashid, Bhatti, & Jones, 2010).

Chemical Reactions and Properties

Reactivity studies show that related compounds undergo specific chemical reactions, such as isomerization, under certain conditions. These reactions are influenced by the electronic properties of substituents, which can affect the reaction mechanisms and outcomes (Argilagos, Trimiño, Cabrera, Linden, & Heimgartner, 1997).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Chemical Synthesis and Structural Analysis : Compounds similar to N-methyl-3-{[(methylamino)carbonothioyl]amino}benzamide have been synthesized and characterized to understand their chemical structures and properties. For example, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was synthesized, highlighting techniques like IR, H and C-NMR, mass spectrometry, and elemental analysis, revealing insights into the molecular structure through X-ray diffraction data (Saeed et al., 2010).

Antineoplastic and Antimonoamineoxidase Properties

- Biochemical Applications : Research has explored the antineoplastic and antimonoamineoxidase properties of new benzamide derivatives, demonstrating the potential for these compounds in therapeutic applications. This includes the synthesis of specific derivatives followed by the evaluation of their biological activities (Markosyan et al., 2010).

Chemoselective N-benzoylation

- Organic Synthesis Techniques : Studies have detailed the N-benzoylation of aminophenols using benzoylisothiocyanates in a chemoselective manner, leading to compounds of biological interest. This showcases the application of these compounds in facilitating organic synthesis processes (Singh et al., 2017).

Histone Deacetylase Inhibition

- HDAC Inhibitor Discovery : The discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide as an orally active histone deacetylase inhibitor highlights the role of benzamide derivatives in the development of anticancer drugs, demonstrating significant antitumor activity in vivo (Zhou et al., 2008).

Green Chemistry in Synthesis

- Environmental Friendly Synthesis : The synthesis of benzothiazole compounds, which are related to green chemistry, demonstrates the environmental benefits and efficiency of synthesizing benzothiazoles from condensation and cyclization processes. This indicates the potential for benzamide derivatives in contributing to sustainable chemical practices (Gao et al., 2020).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-methyl-3-(methylcarbamothioylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3OS/c1-11-9(14)7-4-3-5-8(6-7)13-10(15)12-2/h3-6H,1-2H3,(H,11,14)(H2,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYFIYGZSYTRFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC=C1)NC(=S)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-3-(methylcarbamothioylamino)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyridazine](/img/structure/B5547537.png)

![3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5547544.png)

![2-phenyl-3-(phenylthio)imidazo[1,2-a]pyridine](/img/structure/B5547551.png)

![2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoxaline](/img/structure/B5547560.png)

![N-[(1R,2R)-2-(benzyloxy)cyclopentyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5547567.png)

![ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenyl-3-thiophenecarboxylate](/img/structure/B5547568.png)

![4-chloro-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5547572.png)

![1-(2-phenylethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one 5-oxide](/img/structure/B5547583.png)

![(1S*,5R*)-6-benzyl-3-[5-(hydroxymethyl)-2-furoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5547585.png)

![4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrole](/img/structure/B5547586.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[(6-methylpyridin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5547619.png)